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A comprehensive analysis of Smoothened inhibitors in the treatment of advanced basal cell

carcinoma reveals comparable efficacy and distinct safety profiles for the two leading agents,

vismodegib and sonidegib. While both drugs have demonstrated significant clinical benefit,

their application is tempered by treatment-related adverse events. This guide provides a

detailed comparison of their clinical trial data, experimental protocols, and the underlying

signaling pathway.

Comparative Clinical Trial Data
The efficacy and safety of vismodegib and sonidegib have been established in pivotal clinical

trials. The following tables summarize the key quantitative data from these studies, providing a

clear comparison for researchers and drug development professionals.

Table 1: Efficacy of Vismodegib and Sonidegib in
Locally Advanced Basal Cell Carcinoma (laBCC)
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Efficacy Endpoint
Vismodegib (ERIVANCE
study)[1][2][3]

Sonidegib (BOLT study)[4]
[5][6][7]

Objective Response Rate

(ORR) - Independent Review
43% 58% (200 mg dose)

Objective Response Rate

(ORR) - Investigator Assessed
60.3% 56% (200 mg dose)

Complete Response (CR) Rate

- Investigator Assessed
20 patients 5% (200 mg dose)

Partial Response (PR) Rate -

Investigator Assessed
18 patients 53% (200 mg dose)

Median Duration of Response

(DOR)
26.2 months

Not reached (at 30-month

analysis)

Median Progression-Free

Survival (PFS)
9.5 months ~22 months (200 mg dose)

Table 2: Efficacy of Vismodegib and Sonidegib in
Metastatic Basal Cell Carcinoma (mBCC)
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Efficacy Endpoint
Vismodegib (ERIVANCE
study)[1][2][3]

Sonidegib (BOLT study)[4]
[5][6][7]

Objective Response Rate

(ORR) - Independent Review
30% 8% (200 mg dose)

Objective Response Rate

(ORR) - Investigator Assessed
48.5% (all partial responses) 8% (200 mg dose)

Disease Control Rate (DCR) Not explicitly reported, but high 92% (200 mg dose)

Median Duration of Response

(DOR)
14.8 months 24 months (200 mg dose)

Median Progression-Free

Survival (PFS)
9.5 months 13.1 months (200 mg dose)

Median Overall Survival (OS) 33.4 months
Not reached (at 30-month

analysis)

Table 3: Common Adverse Events (Any Grade)
Adverse Event

Vismodegib (ERIVANCE
study)[2]

Sonidegib (BOLT study,
200 mg dose)[4][7]

Muscle Spasms 71.2% 54%

Alopecia 66.3% 49%

Dysgeusia 55.8% 44%

Weight Decrease 51.9% 30%

Fatigue 43.3% Not reported as a top AE

Nausea 32.7% 39%

Diarrhea Not reported as a top AE 32%

Increased Creatine Kinase Not reported as a top AE 7% (Grade 3/4)

Experimental Protocols of Pivotal Clinical Trials
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ERIVANCE (Vismodegib)
The pivotal trial for vismodegib, known as the ERIVANCE study, was a Phase II, international,

single-arm, multicenter, two-cohort study[1][2].

Patient Population: The study enrolled 104 patients with either metastatic basal cell

carcinoma (mBCC, n=33) or locally advanced basal cell carcinoma (laBCC, n=71)[1].

Patients with laBCC had lesions that were not suitable for surgery or for whom surgery would

lead to significant deformity, and for whom radiotherapy was unsuccessful or

contraindicated[2].

Treatment Regimen: Patients received 150 mg of vismodegib orally once daily until disease

progression or unacceptable toxicity[2].

Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as

assessed by an independent review facility[1][3]. For laBCC, response was a composite

endpoint that included a reduction in lesion size or complete resolution of ulceration[1]. For

mBCC, response was evaluated using the Response Evaluation Criteria in Solid Tumors

(RECIST) version 1.0[1]. Secondary endpoints included investigator-assessed ORR,

duration of response (DOR), progression-free survival (PFS), and overall survival (OS)[3].

BOLT (Sonidegib)
The key clinical trial for sonidegib was the BOLT (Basal Cell Carcinoma Outcomes with

LDE225 Treatment) study, a Phase II, randomized, double-blind, multicenter trial[4][5][6].

Patient Population: The study enrolled patients with laBCC not amenable to local therapy or

mBCC[4][5].

Treatment Regimen: Patients were randomized to receive either 200 mg or 800 mg of

sonidegib orally once daily[4]. The 200 mg dose was ultimately approved as it offered a more

favorable safety profile with comparable efficacy for laBCC[7].

Efficacy Assessment: The primary endpoint was the objective response rate (ORR)[7].

Efficacy was assessed by a central review based on modified RECIST criteria for laBCC and

RECIST v1.1 for mBCC[7]. Other endpoints included duration of response (DOR) and

progression-free survival (PFS)[7].
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Signaling Pathway and Experimental Workflow
The therapeutic effect of both vismodegib and sonidegib is mediated through the inhibition of

the Hedgehog (Hh) signaling pathway. A diagram of this pathway is provided below.
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Caption: The Hedgehog signaling pathway and the mechanism of action of Smoothened

inhibitors.

Limitations and Resistance
A significant limitation of Smoothened inhibitors is the development of resistance. In some

patients, tumors that initially respond to treatment may become refractory[8]. This can occur

through mutations in the Smoothened (SMO) protein, which prevent the drug from binding

effectively[8]. The study by Danial et al. showed that advanced BCCs resistant to vismodegib
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were also refractory to sonidegib, suggesting cross-resistance between these two SMO

inhibitors[8].

Furthermore, the adverse event profile of these drugs can lead to treatment discontinuation. In

the ERIVANCE trial, 21.2% of patients discontinued vismodegib due to adverse reactions[1].

Similarly, in the BOLT trial, 30% of patients on the 200 mg dose of sonidegib discontinued due

to adverse events[7]. The most common side effects, such as muscle spasms, alopecia, and

dysgeusia, can significantly impact a patient's quality of life[2][4][7].

In conclusion, while vismodegib and sonidegib represent a significant advancement in the

treatment of advanced basal cell carcinoma, their use requires careful management of adverse

effects and consideration of potential resistance mechanisms. Future research may focus on

combination therapies or novel agents to overcome these limitations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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